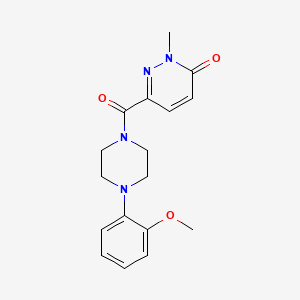
6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one, also known as MPMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the family of pyridazinone derivatives, which are known for their diverse pharmacological properties.
科学的研究の応用
6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of pharmacological properties such as anti-inflammatory, analgesic, anti-tumor, and anti-cancer activities. 6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one has also been investigated for its potential use as a drug candidate for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
作用機序
The mechanism of action of 6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one is not fully understood. However, it has been suggested that 6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one may exert its pharmacological effects by modulating various signaling pathways in the body. For example, 6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators such as prostaglandins. 6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one has also been shown to modulate the activity of various neurotransmitters such as dopamine, serotonin, and norepinephrine, which play a crucial role in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects
6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one has been shown to exhibit a wide range of biochemical and physiological effects. For example, it has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one has also been shown to modulate the activity of various neurotransmitters such as dopamine, serotonin, and norepinephrine, which play a crucial role in the regulation of mood, cognition, and behavior. Furthermore, 6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one has been shown to inhibit the proliferation and migration of cancer cells, which suggests its potential use as a chemotherapeutic agent.
実験室実験の利点と制限
One of the major advantages of 6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one is its diverse pharmacological properties, which make it a potential drug candidate for the treatment of various diseases. 6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one is also relatively easy to synthesize and purify, which makes it an attractive compound for laboratory experiments. However, one of the limitations of 6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one is its low solubility in water, which can make it difficult to administer in vivo. Furthermore, the mechanism of action of 6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one is not fully understood, which makes it challenging to design targeted drug therapies based on this compound.
将来の方向性
There are several future directions for the research and development of 6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one. One of the potential areas of application is in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. 6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one has been shown to modulate the activity of various neurotransmitters, which suggests its potential use as a neuroprotective agent. Another potential area of application is in the treatment of cancer. 6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one has been shown to inhibit the proliferation and migration of cancer cells, which suggests its potential use as a chemotherapeutic agent. Furthermore, future research can focus on elucidating the mechanism of action of 6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one, which can help in the design of targeted drug therapies based on this compound.
Conclusion
In conclusion, 6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of pharmacological properties such as anti-inflammatory, analgesic, anti-tumor, and anti-cancer activities. 6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one has also been investigated for its potential use as a drug candidate for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. However, further research is needed to fully understand the mechanism of action of 6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one and its potential applications in the field of medicine.
合成法
The synthesis of 6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one involves the reaction of 2-methylpyridazin-3(2H)-one with 4-(2-methoxyphenyl)piperazine-1-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform at room temperature. The product is obtained after purification by column chromatography or recrystallization.
特性
IUPAC Name |
6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-19-16(22)8-7-13(18-19)17(23)21-11-9-20(10-12-21)14-5-3-4-6-15(14)24-2/h3-8H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GASZKOSSNOPYMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

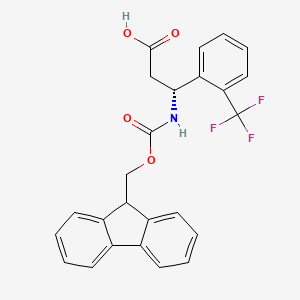
![Ethyl 4,5-dimethyl-2-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}thiophene-3-carboxylate](/img/structure/B2870800.png)
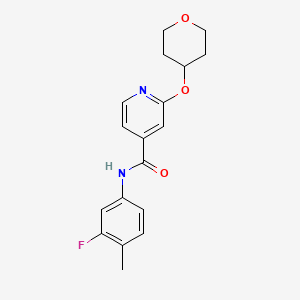
![N-[(4-fluorophenyl)methyl]-2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2870804.png)
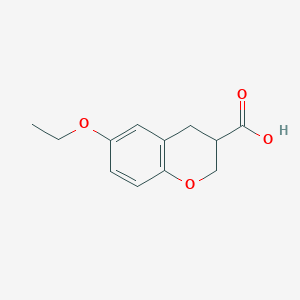

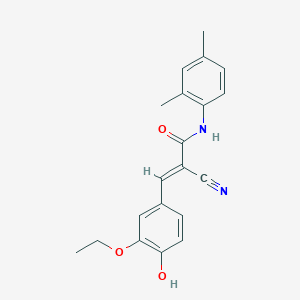
![1-{3-[(2,4-difluorobenzyl)amino]-3-oxopropyl}-N-phenyl-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B2870810.png)
![N-(2-methoxy-5-methylphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2870812.png)
![N-[1-(Hydroxymethyl)-4-phenylcyclohexyl]-N-methylbut-2-ynamide](/img/structure/B2870814.png)
![4-(diethylsulfamoyl)-N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2870815.png)
![benzyl N-[1-(butylcarbamoyl)-2-phenylethyl]carbamate](/img/structure/B2870816.png)
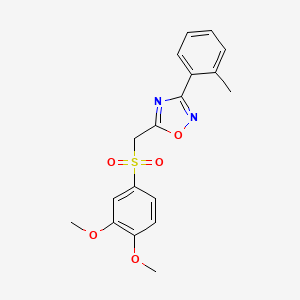
![5-methyl-4-[4-(4-pentylcyclohexyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2870818.png)